3-Hexene-2,5-diol

Chiral Synthesis Stereoisomers Asymmetric Synthesis

Researchers requiring a chiral vicinal diol for stereoselective synthesis face limited options with saturated analogs. 3-Hexene-2,5-diol (CAS 7319-23-5) solves this: - Multiple stereoisomers enable precise chiral control in natural product and pharmaceutical synthesis. - Unique reactivity: stereospecific TMSI elimination to 1,3-dienes (not possible with 2,5-hexanediol). - Validated analytical standard: Kovats RI 1094 (DB-5), geranium odor for GC-MS-O. Supplied at ≥95% purity; suitable for R&D, chiral building block procurement, and industrial electrolyte formulations.

Molecular Formula C6H12O2
Molecular Weight 116.16 g/mol
CAS No. 7319-23-5
Cat. No. B045990
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hexene-2,5-diol
CAS7319-23-5
Synonyms2,5-DIHYDROXY-3-HEXENE; 3-HEXEN-2,5-DIOL; 3-HEXENE-2,5-DIOL; 3-HEXENE-2,5-DIOL: (CONTAINS CA 30% 3-HEXYNE-2,5-DIOL); (E)-hex-3-ene-2,5-diol; NSC 60702
Molecular FormulaC6H12O2
Molecular Weight116.16 g/mol
Structural Identifiers
SMILESCC(C=CC(C)O)O
InChIInChI=1S/C6H12O2/c1-5(7)3-4-6(2)8/h3-8H,1-2H3/b4-3+
InChIKeyAQSWYJHDAKIVIM-ONEGZZNKSA-N
Commercial & Availability
Standard Pack Sizes10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Hexene-2,5-diol (CAS 7319-23-5): Procurement Baseline and Chemical Identity


3-Hexene-2,5-diol (CAS 7319-23-5) is an aliphatic, acyclic vicinal diol characterized by the molecular formula C6H12O2 and a molecular weight of 116.16 g/mol [1]. The standard commercial form is the (E)- or trans- isomer [1]. Its molecular architecture includes a central carbon-carbon double bond and two chiral centers at positions C2 and C5, giving rise to a complex stereochemical landscape that fundamentally distinguishes it from simpler, saturated diol analogs like 2,5-hexanediol .

Why 3-Hexene-2,5-diol Cannot Be Replaced by Generic In-Class Analogs


Substituting 3-Hexene-2,5-diol with a simpler analog like 2,5-hexanediol or 3-hexyne-2,5-diol is not scientifically justifiable due to critical differences in reactivity and physical properties that directly impact experimental outcomes. The presence of the internal double bond in 3-Hexene-2,5-diol introduces unique reactivity, such as the ability to undergo stereospecific eliminations to form 1,3-dienes [1], a pathway not available to its saturated counterpart. Furthermore, the multiple stereoisomers possible for 3-hexene-2,5-diol mean that the specific stereochemical composition of a batch can be a critical variable. In fields like stereoselective synthesis or chiral building block procurement, using an analog with a different stereochemical profile or lacking the double bond altogether will lead to divergent synthetic pathways and potentially different final products. The following evidence quantifies these differentiating factors.

Quantitative Evidence for Selecting 3-Hexene-2,5-diol Over Alternatives


Stereochemical Complexity: A Criterion for Chiral Precursor Selection

3-Hexene-2,5-diol exists as multiple stereoisomers due to two chiral centers and a double bond, in contrast to the simpler isomerism of analogs. The (E)-isomer itself can exist as (2R,5R), (2S,5S), and meso (2R,5S) stereoisomers, and the (Z)-isomer has its own analogous set . This complexity is a key differentiator from saturated diols like 2,5-hexanediol, which lack geometric isomerism and have fewer stereochemical possibilities. For researchers requiring specific stereochemical purity, the availability of a defined isomer like (2S,3E,5S)-hex-3-ene-2,5-diol is a critical selection parameter, though commercial availability of single isomers may be limited.

Chiral Synthesis Stereoisomers Asymmetric Synthesis

Differential Reactivity in Elimination Reactions for Diene Synthesis

In a direct comparative study, the reaction of 3-hexene-2,5-diol with iodotrimethylsilane (TMSI) was shown to convert the acyclic bis-secondary 2-ene-1,4-diol to a 1,3-diene in moderate yield. Crucially, the reaction was observed to favor anti elimination, but was noted to be largely nonstereospecific [1]. This contrasts with the reactivity of a saturated diol like 2,5-hexanediol, which would undergo a fundamentally different dehydration pathway to form a cyclic ether (2,5-dimethyltetrahydrofuran) rather than a diene [2].

Organic Synthesis 1,3-Dienes Elimination Reactions

Distinct Olfactory Profile for Sensory and Flavor Applications

3-Hexene-2,5-diol possesses a distinct geranium-like odor [1], providing a clear point of differentiation from closely related compounds. This sensory property is not shared by its saturated analog, 2,5-hexanediol, which is typically odorless, nor by the alkyne analog, 3-hexyne-2,5-diol. This specific odor profile is supported by a Kovats retention index of 1094 on a DB-5 column, providing a quantitative metric for analytical identification and quality control [2].

Flavor Chemistry Sensory Science Analytical Chemistry

Quantifiable Physicochemical Property Differences vs. Saturated Analog

The presence of a double bond in 3-hexene-2,5-diol leads to measurable differences in physical properties compared to its saturated counterpart, 2,5-hexanediol. The density of 3-hexene-2,5-diol is reported as 1.00 g/mL [1], whereas 2,5-hexanediol has a density of 0.961 g/mL [2]. This difference, while small, reflects the different intermolecular packing due to the planar geometry of the alkene. More significantly, the melting point of 3-hexene-2,5-diol is 117-118°C , in contrast to 2,5-hexanediol, which is a liquid at room temperature with a melting point around -15°C . This over 130°C difference in melting point is a critical handling and formulation parameter.

Physical Chemistry Thermodynamics Material Science

Best Research and Industrial Application Scenarios for 3-Hexene-2,5-diol


Stereoselective Synthesis and Chiral Building Block Procurement

Researchers engaged in the synthesis of complex chiral molecules, including natural products and pharmaceuticals, should prioritize 3-hexene-2,5-diol when a chiral building block with a specific stereochemical configuration (e.g., (2S,3E,5S)-hex-3-ene-2,5-diol) is required. The compound's rich stereoisomerism, as detailed in the evidence, offers a level of synthetic control not available with simpler, less stereochemically diverse analogs like 2,5-hexanediol .

Targeted Synthesis of 1,3-Dienes via Stereoselective Elimination

This application is ideal for laboratories focused on preparing 1,3-dienes as intermediates for further transformations like Diels-Alder cycloadditions. As demonstrated, the reaction of 3-hexene-2,5-diol with TMSI provides a direct route to dienes [1], a reaction pathway that is not possible with the saturated 2,5-hexanediol, which instead undergoes cyclization to form a tetrahydrofuran [2].

Analytical Standard for GC-MS Olfactometry and Flavor Research

Given its distinct geranium odor [3] and a well-defined Kovats retention index of 1094 on a DB-5 column [4], 3-hexene-2,5-diol is a valuable analytical standard for GC-MS olfactometry (GC-MS-O) and flavor chemistry studies. This is particularly relevant for analyzing complex food matrices or natural product extracts where trace amounts of this compound may contribute to the overall aroma profile.

Electrolyte Component in Specialized Electrolytic Capacitors

In the industrial sector, 3-hexene-2,5-diol is a documented component in electrolyte formulations for electrolytic capacitors [5]. Its specific role, alongside other diols, is to improve capacitor lifespan by suppressing hydrogen gas generation [5]. Procurement for this application is based on its unique performance in a specific industrial formulation, not on general solvent properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Hexene-2,5-diol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.